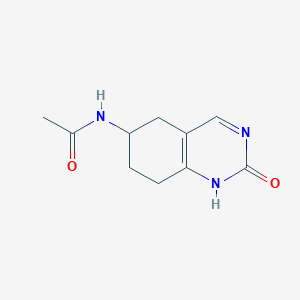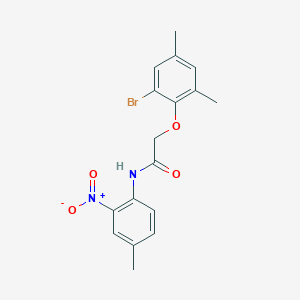![molecular formula C20H24Cl2N4 B12456253 [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride: is a chemical compound known for its role as an inhibitor of Dickkopf-1 (DKK1), a protein involved in the Wnt/β-Catenin signaling pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the naphthalen-2-ylpyrimidin-2-yl intermediate, followed by its coupling with piperidin-4-ylmethanamine. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the naphthalene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound’s role as a DKK1 inhibitor makes it valuable for studying the Wnt/β-Catenin signaling pathway, which is crucial in cell development and differentiation .
Medicine: The compound has potential therapeutic applications in enhancing bone formation and treating conditions related to bone density loss, such as osteoporosis .
Industry: In the industrial sector, the compound can be used in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The compound exerts its effects by inhibiting Dickkopf-1 (DKK1), a protein that negatively regulates the Wnt/β-Catenin signaling pathway . By inhibiting DKK1, the compound promotes the activation of Wnt signaling, leading to increased bone formation and potentially other therapeutic effects. The molecular targets include the Wnt coreceptor lipoprotein-related protein-5 (LRP5) and Kremen2 (Kr2), which are involved in the regulation of Wnt signaling .
Comparaison Avec Des Composés Similaires
WAY 262611: Another DKK1 inhibitor with similar properties and applications.
BIO: A GSK-3 inhibitor that also affects the Wnt/β-Catenin signaling pathway.
XAV939: A tankyrase inhibitor that stabilizes Axin, a negative regulator of the Wnt pathway.
Uniqueness: [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride is unique in its specific inhibition of DKK1, which directly impacts bone formation rates. Its high specificity and efficacy in modulating the Wnt/β-Catenin signaling pathway distinguish it from other compounds with broader or different targets .
Propriétés
Formule moléculaire |
C20H24Cl2N4 |
|---|---|
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C20H22N4.2ClH/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18;;/h1-7,10,13,15H,8-9,11-12,14,21H2;2*1H |
Clé InChI |
VKWQTBHLUZTWQS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-methylphenyl)glycinamide](/img/structure/B12456177.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12456185.png)
![4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)
![N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)](/img/structure/B12456190.png)
![2-[3-(trifluoromethyl)-4,5,6,6a-tetrahydrocyclopenta[c]pyrazol-1(3aH)-yl]ethanol](/img/structure/B12456196.png)
![3-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B12456204.png)

![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B12456215.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B12456219.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)


